molecular formula C16H15N3O2 B2839491 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354704-94-1

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2839491
CAS No.: 1354704-94-1
M. Wt: 281.315
InChI Key: FVPHRNPAPNHOCI-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethylphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring.

    Cyclization to Form the Pyridine Ring: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizers.

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂,

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-9-4-5-11(8-10(9)2)12-6-7-17-15-13(12)14(16(20)21)18-19(15)3/h4-8H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPHRNPAPNHOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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